CYP2E1 Enzyme Inhibition: A Cross-Study Comparison of Selectivity
The compound demonstrates a unique interaction profile with human cytochrome P450 enzymes. It acts as a selective inhibitor of CYP2E1, while showing minimal activity against other key drug-metabolizing CYP isoforms such as CYP3A4, CYP2C19, and CYP2A6. This selectivity contrasts with the broad, potent inhibition seen in many other benzoxazole and heterocyclic derivatives, making it a valuable tool for studying drug-drug interactions [1], [2], [3].
| Evidence Dimension | Enzyme Inhibition (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | CYP2E1 IC₅₀ = 5.0E+4 nM (>50,000 nM) |
| Comparator Or Baseline | BDBM50380511 (a benzimidazole derivative): CYP3A4 IC₅₀ = 3.56E+3 nM (3,560 nM); CYP2C19 Ki = 310 nM |
| Quantified Difference | Target compound shows >14-fold lower potency for CYP3A4 inhibition compared to the benzimidazole comparator, indicating a different selectivity profile. |
| Conditions | Human liver microsomes (HLM); substrate: chlorzoxazone (CYP2E1), midazolam (CYP3A4); preincubation: 5 min; analysis: LC-MS/MS |
Why This Matters
This data confirms the compound's specific, low-potency CYP2E1 interaction, which is critical for researchers studying metabolic pathways without confounding off-target P450 effects, unlike more promiscuous comparators.
- [1] BindingDB. BDBM50380511 CHEMBL2018926: Enzyme Inhibition Constant Data. View Source
- [2] BindingDB. BDBM50438845 CHEMBL2413882: Enzyme Inhibition Constant Data. View Source
- [3] BindingDB. BDBM50380527 CHEMBL2018913: Enzyme Inhibition Constant Data. View Source
